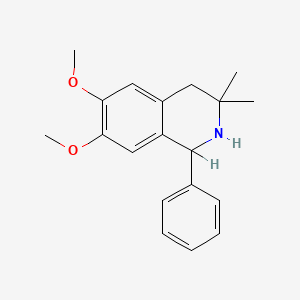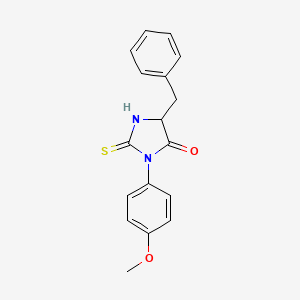![molecular formula C19H18F4N2O B11093680 N-(3-fluorobenzyl)-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine](/img/structure/B11093680.png)
N-(3-fluorobenzyl)-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-FLUOROBENZYL)-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINE: is a complex organic compound characterized by the presence of fluorine, methyl, and trifluoromethoxy groups attached to an indole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROBENZYL)-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINE typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethoxy group, and subsequent attachment of the fluorobenzyl and ethylamine moieties. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy reagents such as trifluoromethoxybenzene.
Attachment of Fluorobenzyl and Ethylamine Moieties: This can be done through nucleophilic substitution reactions, where the indole core reacts with 3-fluorobenzyl chloride and 2-(2-methyl-1H-indol-3-yl)ethylamine under basic conditions[][2].
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-FLUOROBENZYL)-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, fluorobenzyl derivatives, and trifluoromethoxy compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3-FLUOROBENZYL)-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINE: has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(3-FLUOROBENZYL)-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects[6][6].
Vergleich Mit ähnlichen Verbindungen
N-(3-FLUOROBENZYL)-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINE: can be compared with similar compounds such as:
- N-(3-Chloro-4-(3-fluorobenzyl)oxy)phenyl-6-(5-(2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine .
- 2-Nitro-5-(trifluoromethoxy)aniline .
- Trifluoromethoxybenzene .
These compounds share similar structural features, such as the presence of fluorine and trifluoromethoxy groups, but differ in their specific functional groups and overall molecular architecture. The uniqueness of N-(3-FLUOROBENZYL)-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINE lies in its combination of these groups within an indole framework, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H18F4N2O |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
N-[(3-fluorophenyl)methyl]-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C19H18F4N2O/c1-12-16(7-8-24-11-13-3-2-4-14(20)9-13)17-10-15(26-19(21,22)23)5-6-18(17)25-12/h2-6,9-10,24-25H,7-8,11H2,1H3 |
InChI-Schlüssel |
ABRQTXWJOXUPCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNCC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11093598.png)
![3-Ethyl-7-hydroxy-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11093600.png)
![11-[2-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11093610.png)

![1-Cyano-3-[(4-methylphenyl)sulfanyl]-2-(3-nitrophenyl)-4-oxo-4-phenylbutyl cyanide](/img/structure/B11093618.png)

![6',6'-dimethyl-2-phenyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl acetate](/img/structure/B11093647.png)
![2-Methyl-2,8-diazaspiro[5.5]undecane-1,3,9-trione](/img/structure/B11093650.png)
![2,2'-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diyldisulfanediyl)bis{N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}](/img/structure/B11093654.png)
![[4,6-Bis-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-tert-butyl-amine](/img/structure/B11093659.png)
![4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B11093671.png)

![Azepan-1-yl[3-nitro-4-(2,2,3,3-tetrafluoropropoxy)phenyl]methanone](/img/structure/B11093687.png)

